molecular formula C18H14N2O3S2 B8778301 1H-Pyrrolo[2,3-b]pyridine, 2-(2-furanyl)-5-(methylthio)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 2-(2-furanyl)-5-(methylthio)-1-(phenylsulfonyl)-

Cat. No. B8778301
M. Wt: 370.4 g/mol
InChI Key: CSRAMOOACOMLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612070B2

Procedure details

To a solution of 2-benzenesulfonylamino-3-iodo-5-methylthiopyridine (1.60 g) in dioxane (40 ml), 2-ethynylfuran (725 mg), bis(triphenylphosphine) palladium chloride (138 mg), copper(I) iodide (75 mg) and triethylamine (598 mg) were added successively and the mixture was stirred in a sealed tube at 60° C. for 1 hour. After cooling, the reaction solution was poured into water, extracted with dichloromethane, dried over, anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was separated using silica gel column chromatography (hexane:ethyl acetate=4:1) to obtain 1.24 g (85%) of the desired product as a brown oil.
Name
2-benzenesulfonylamino-3-iodo-5-methylthiopyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
catalyst
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][C:11]2[C:16](I)=[CH:15][C:14]([S:18][CH3:19])=[CH:13][N:12]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:20]([C:22]1[O:23][CH:24]=[CH:25][CH:26]=1)#[CH:21].C(N(CC)CC)C.O>O1CCOCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I>[O:23]1[CH:24]=[CH:25][CH:26]=[C:22]1[C:20]1[N:10]([S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])[C:11]2=[N:12][CH:13]=[C:14]([S:18][CH3:19])[CH:15]=[C:16]2[CH:21]=1 |f:5.6.7|

Inputs

Step One
Name
2-benzenesulfonylamino-3-iodo-5-methylthiopyridine
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=NC=C(C=C1I)SC
Name
Quantity
725 mg
Type
reactant
Smiles
C(#C)C=1OC=CC1
Name
Quantity
598 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
138 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
75 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a sealed tube at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over, anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was separated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC=2C(=NC=C(C2)SC)N1S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.